Ruthenium(III) acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

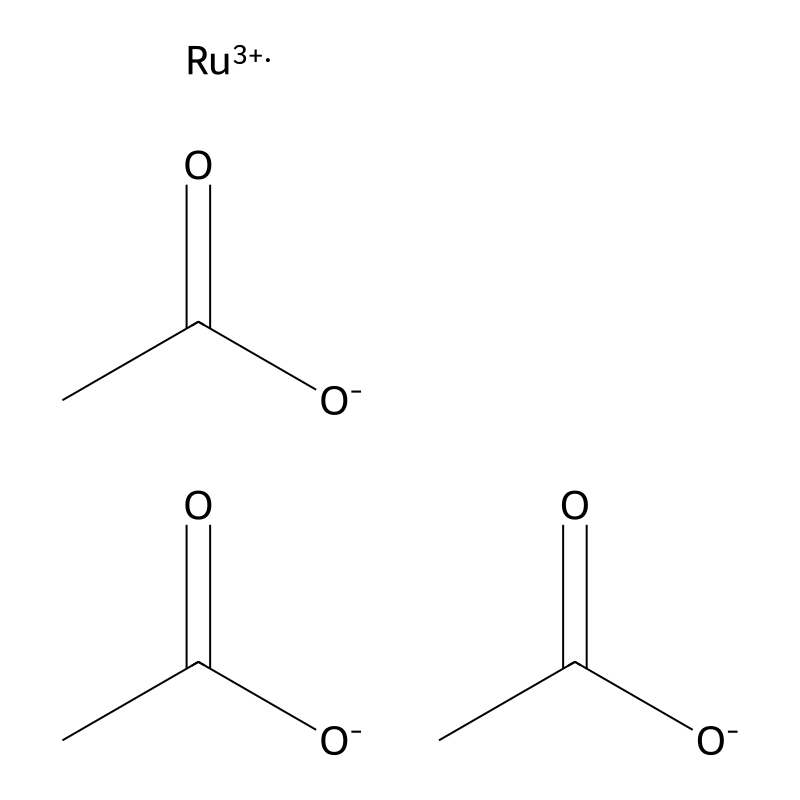

Canonical SMILES

Ruthenium(III) acetate is an inorganic compound with the formula (where can vary from 0 to 3). It is often referred to as basic ruthenium acetate, characterized by its forest green color and air-stable solid state. The compound features octahedral ruthenium(III) centers coordinated by six acetate ligands and a triply bridging oxo ligand, making it structurally similar to basic acetates of other transition metals like iron and chromium .

Oxidation Reactions:

- Organic compound oxidation: Ruthenium(III) acetate serves as an efficient catalyst for the oxidation of various organic compounds, including alcohols, aldehydes, ketones, and olefins. This process often utilizes oxidants like sodium periodate (NaIO4) or N-bromosuccinimide (NBS). Researchers study the reaction mechanisms and kinetics to understand and optimize these oxidation processes for various applications [, ].

Water Treatment:

- Degradation of pollutants: The ability of Ruthenium(III) acetate to act as a catalyst in oxidation reactions makes it a potential candidate for water treatment applications. Studies explore its effectiveness in degrading organic pollutants, such as pharmaceuticals and pesticides, present in water sources [].

Energy Conversion:

- Electrochemical applications: Ruthenium(III) acetate is being investigated for its potential role in developing efficient and stable electrocatalysts for water splitting, a crucial process in hydrogen production technologies. Researchers are exploring its potential to improve the efficiency and durability of these catalysts [].

Medicinal Chemistry:

Key reactions include:

- Reduction: Interacts with reducing agents under specific conditions.

- Ligand Exchange: Forms new complexes with various ligands.

- Decomposition: On heating, it decomposes to form ruthenium oxide .

Ruthenium(III) acetate can be synthesized through several methods:

- Reaction of Ruthenium Trichloride with Acetic Acid: This method involves heating ruthenium trichloride in acetic acid in the presence of sodium acetate, although it may yield products contaminated with other ruthenium species .

- Reduction of Ruthenium(IV) Oxide: A more efficient method involves reacting ruthenium(IV) oxide with hydrazine in acetic acid. This two-step process first reduces ruthenium(IV) to ruthenium(III), followed by prolonged heating .

- Alternative Reducing Agents: Other methods may utilize different reducing agents such as ethanol or acetaldehyde, though these approaches can be hazardous due to the nature of the reagents involved .

Ruthenium(III) acetate finds applications across various fields:

- Catalysis: Used as a catalyst or catalyst precursor in organic synthesis.

- Material Science: Acts as a precursor for other ruthenium compounds and materials.

- Pharmaceuticals: Potentially useful in drug development due to its biological activity .

Interaction studies involving ruthenium(III) acetate focus on its behavior in complexation reactions and its reactivity with various ligands. These studies help elucidate its role in catalysis and potential biological interactions. The compound's ability to form stable complexes enhances its utility in synthetic applications and catalysis .

Ruthenium(III) acetate has several similar compounds within the transition metal category. Here are some notable comparisons:

| Compound | Formula | Unique Features |

|---|---|---|

| Ruthenium(II) acetate | Lower oxidation state; different reactivity | |

| Diruthenium(II,III) acetate | Contains bridging oxo ligands; unique structural properties | |

| Iron(III) acetate | Similar coordination environment; different metal properties | |

| Chromium(III) acetate | Comparable structural features; distinct reactivity |

Ruthenium(III) acetate's unique octahedral coordination and ability to form stable complexes set it apart from these compounds, highlighting its potential for specialized applications in catalysis and materials science .

Multidentate Binding Modes with Heterocyclic Scaffolds

Ruthenium(III) acetate demonstrates remarkable versatility in its coordination behavior with heterocyclic ligands, exhibiting multiple binding modes that are fundamental to understanding its structural chemistry and reactivity patterns [1] [2]. The basic ruthenium acetate structure features octahedral ruthenium(III) centers arranged in a trinuclear configuration with a triply bridging oxo ligand, six acetate ligands, and three aquo ligands [1]. This structural framework provides multiple coordination sites that can accommodate various heterocyclic scaffolds through distinct multidentate binding arrangements.

The coordination geometry of ruthenium in ruthenium acetate complexes can be described as a partially or fully formed distorted octahedral arrangement, which facilitates the accommodation of different ligand types [3]. Heterocyclic ligands containing nitrogen donor atoms, such as pyridine, imidazole, and benzimidazole derivatives, show particularly favorable coordination behavior with ruthenium acetate systems [4] [5] [6]. These ligands can adopt chelating bidentate coordination modes through nitrogen-nitrogen donor sets, as demonstrated in complexes such as [Ruthenium(2,2'-bipyridine)2(biimidazole)]2+ [4].

Table 1: Structural Parameters of Trinuclear Ruthenium Acetate [Ruthenium3Oxygen(Oxygen2Carbon-Carbon-Hydrogen3)6(Triphenylphosphine)3]

| Parameter | Value | Reference |

|---|---|---|

| Ruthenium-Phosphorus bond distance (Å) | 2.414(7) | Cotton et al., 1972 |

| Ruthenium-Oxygen(central) bond distance (Å) | 1.92(2) | Cotton et al., 1972 |

| Ruthenium-Oxygen(acetate) bond distance (Å) | 2.06(2) | Cotton et al., 1972 |

| Carbon-Oxygen bond distance (Å) | 1.26(3) | Cotton et al., 1972 |

| Ruthenium···Ruthenium distance (Å) | 3.329(3) | Cotton et al., 1972 |

| Crystal system | Triclinic | Cotton et al., 1972 |

| Space group | P1 | Cotton et al., 1972 |

The multidentate binding capabilities of ruthenium acetate extend to more complex heterocyclic systems, including pyridyl-β-diketonate ligands that can exhibit diverse coordination modes such as κ2-[Oxygen,Oxygen]-, κ2-[Nitrogen,Oxygen]-, and μ-bis-κ2-[Nitrogen,Oxygen]- arrangements [7] [8]. These binding modes demonstrate the adaptability of ruthenium acetate frameworks to accommodate ligands with different electronic and steric requirements [7]. The preferential binding features of these ligands can be corroborated by calculated relative energies, indicating that the coordination mode selection follows thermodynamic preferences [8].

Tridentate coordination is also observed in ruthenium acetate systems, particularly with sulfur-nitrogen-sulfur donor sets and nitrogen-phosphorus-nitrogen arrangements [9] [10]. The formation of chelate rings in these systems contributes to the overall stability of the resulting complexes [11]. Ruthenium(II) complexes bearing thioether-azoimine tridentate Sulfur-Nitrogen-Nitrogen ligands demonstrate the capability of ruthenium centers to accommodate diverse donor atom combinations while maintaining structural integrity [9].

Table 2: Common Coordination Modes in Ruthenium Acetate Complexes

| Coordination Mode | Description | Examples |

|---|---|---|

| κ²-Oxygen,Oxygen chelating | Acetate ligand chelating through both oxygen atoms | [Ruthenium(κ²-Oxygen-Acetate)2(Triphenylphosphine)2] |

| κ¹-Oxygen monodentate | Acetate ligand bound through single oxygen atom | [Ruthenium(κ²-Oxygen-Acetate)(κ¹-Oxygen-Acetate)(=Carbon=Carbon-Hydrogen-R)(Triphenylphosphine)2] |

| μ-bridging | Acetate ligand bridging between metal centers | Ruthenium3Oxygen(Oxygen2Carbon-Carbon-Hydrogen3)6(Triphenylphosphine)3 |

| Tridentate Sulfur-Nitrogen-Sulfur | Sulfur-nitrogen-sulfur tridentate coordination | [Ruthenium(thiolate)(imino)(pyridine)] |

| Bidentate Nitrogen-Nitrogen | Nitrogen-nitrogen bidentate coordination | [Ruthenium(2,2'-bipyridine)2(biimidazole-Hydrogen2)]2+ |

The electronic properties of heterocyclic scaffolds significantly influence their coordination behavior with ruthenium acetate [6]. Nitrogen-heterocyclic carbene ligands, when incorporated with pyridine functionalities, form stable bidentate chelates that demonstrate enhanced catalytic properties [12]. The synthesis of ruthenium(II) complexes bearing pyridine-functionalized nitrogen-heterocyclic carbene ligands shows that neutral bidentate ligands can effectively coordinate to ruthenium centers while maintaining the structural integrity of the acetate framework [12].

Solvent-Mediated Tautomerization in Metal-Ligand Complexes

Solvent-mediated tautomerization represents a crucial aspect of ruthenium acetate coordination chemistry, particularly in systems where ligands can exist in multiple tautomeric forms [13] [14] [15]. The interaction between ruthenium acetate and tautomerizable ligands is significantly influenced by the solvent environment, which can stabilize specific tautomeric forms through hydrogen bonding and other intermolecular interactions [14] [15].

The study of ruthenium-thymine acetate binding modes reveals that metal coordination plays a pivotal role in stabilizing minor lactim tautomers, which may be crucial for biological activity [13]. Theoretical calculations using Density Functional Theory methods demonstrate that specific solvent molecules can mediate proton transfer in tautomeric equilibria, thereby affecting the energy barrier for tautomerization [14]. In ethanol solutions, the energy barrier for thiol-thione and enol-keto proton transfer decreases significantly when the tautomerization is mediated by specific ethanol molecules [14].

The role of acetate ligands in facilitating tautomerization processes has been demonstrated in ruthenium vinylidene complexes, where acetate ligands can behave as both acid and base, acting as proton shuttles to facilitate alkyne-to-vinylidene tautomerization [16]. This process, termed Ligand-Assisted Proton Shuttle, is related to Ambiphilic Metal-Ligand Activation/Concerted Metalation-Deprotonation processes and demonstrates the chemically non-innocent behavior of acetate ligands [16].

Solvent effects on tautomerization are particularly pronounced in polar media, where dimerization of complexes can occur through hydrogen bonding interactions [15]. The photophysical behavior of amidobenzimidazole complexes shows sensitivity to solvent introduction, resulting in distinct incremental changes to absorption spectra and quenching in emission [15]. This solvent dependency suggests complex equilibria involving protonation of imidazole groups in non-protic solvents and dissociation of complex dimers [15].

The tautomeric equilibrium in ruthenium acetate systems can be influenced by the coordination environment and the electronic properties of co-ligands [17]. Metal-metal interactions in dinuclear ruthenium complexes containing bridging ligands reveal that prototropic tautomerism of imidazoles is substantially slowed due to intramolecular hydrogen bonding between nitrogen-hydrogen hydrogen and adjacent pyridyl nitrogen atoms [17]. This phenomenon explains the broadening of pyridyl signals in Nuclear Magnetic Resonance spectra and demonstrates the impact of coordination on tautomeric processes [17].

Temperature-dependent studies reveal that the extent of tautomerization equilibria can be controlled by varying experimental conditions [5]. Diffusion-ordered spectroscopy experiments demonstrate equilibrium between monomer and dimer species in solution, with the extent depending on temperature, concentration, and coordinating properties of the solvent [5]. These findings highlight the dynamic nature of ruthenium acetate systems and their responsiveness to environmental conditions.

Hydrogen Bonding Networks in Crystalline Ruthenium Acetate Derivatives

Crystalline ruthenium acetate derivatives exhibit extensive hydrogen bonding networks that significantly influence their solid-state structures and properties [4] [18] [19]. These hydrogen bonding interactions involve various donor and acceptor groups, including nitrogen-hydrogen bonds of amine and amide groups, oxygen-hydrogen groups, and chloride ligands, creating complex three-dimensional networks that govern crystal packing [18].

The hydrogen bonding patterns in ruthenium acetate derivatives containing aminoamide ligands demonstrate the formation of extended networks involving nitrogen-hydrogen bonds as donors and chloride ligands as acceptors [18]. Half-sandwich ruthenium(II) complexes containing 4-aminobenzamide and 4-aminobenzanilide ligands show crystal packings governed by hydrogen-bond networks with nitrogen-hydrogen···chloride distances ranging from 2.30 to 2.78 Å for intramolecular interactions and 2.59 to 2.77 Å for intermolecular interactions [5].

Table 3: Hydrogen Bonding Parameters in Ruthenium Acetate Derivatives

| Interaction Type | Distance Range (Å) | Complex Examples |

|---|---|---|

| Nitrogen-Hydrogen···Chloride (intramolecular) | 2.30-2.78 | Pyrazole ruthenium complexes |

| Nitrogen-Hydrogen···Chloride (intermolecular) | 2.59-2.77 | Pyrazole ruthenium complexes |

| Nitrogen-Hydrogen···Oxygen (intramolecular) | 2.27 | 2-(1H-pyrazol-5-yl)phenol complex |

| Nitrogen-Hydrogen···Oxygen (intermolecular) | 2.00 | 6-azauracil complex |

| Oxygen-Hydrogen···Oxygen (acetate) | Variable | Hydroxyvinylidene complexes |

The interaction between biimidazole complexes of ruthenium and acetate demonstrates sophisticated hydrogen bonding and deprotonation processes [4]. The stoichiometry of complexes formed between ruthenium biimidazole complexes and acetate is 1:1, as determined by Job's method, with binding constants ranging from 6.74 to 7.26 [4]. These interactions involve both hydrogen bonding and proton transfer mechanisms, with the degree of proton transfer quantified through absorption spectral and redox data analysis [4].

Supramolecular hydrogen bonding packing in ruthenium acetate derivatives reveals the formation of dimeric structures through double intermolecular nitrogen-hydrogen···oxygen hydrogen bonding [5]. Complex structures containing 6-azauracil ligands form dimers in the solid state with nitrogen-hydrogen···oxygen distances of 2.00 Å, demonstrating the strength of these interactions [5]. The robustness of these hydrogen-bonded frameworks can impede the insertion of solvent molecules, as observed in polymorphs isolated from different solvents [18].

The hydrogen bonding networks in ruthenium acetate derivatives also involve the acetate ligands themselves as both donors and acceptors [19]. In hydroxyvinylidene complexes, hydrogen bonds exist between the oxygen-hydrogen group on the γ-position of the vinylidene and the κ¹-acetate ligand, which inhibits the exchange of acetate ligands and affects the dynamic behavior of these systems [19]. This hydrogen bonding interaction influences the reactivity patterns and prevents typical dehydration processes observed in analogous chloride-substituted complexes [19].

The role of hydrogen bonding in stabilizing specific coordination geometries is evident in ruthenium(IV) complexes featuring nitrogen-heterocyclic ligands [5]. These complexes exhibit both intra- and intermolecular hydrogen bonds that contribute to the overall stability of the crystal structure [5]. The formation of chelated complexes through deprotonation processes demonstrates how hydrogen bonding networks can be modified through chemical transformations while maintaining structural integrity [5].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Acute Toxic;Irritant